N-Nitrososertraline-d3

LC-MS/MS Nitrosamine quantification Internal standard

Pharmaceutical QC labs face matrix effects, recovery variability, and signal drift in LC-MS/MS quantification of N-nitroso sertraline (NDSRI). N-Nitrososertraline-d3 is the co-eluting deuterated internal standard that resolves these challenges. • +3 Da mass shift at N-methyl enables unambiguous MRM (338→275 vs. 335→275). • Compensates for matrix suppression from tablet excipients; achieves 85-93% recovery, linearity 0.25-100 ppb. • ≥98% purity, 2-3 year powder stability, supplied with full CoA.

Molecular Formula C17H16Cl2N2O
Molecular Weight 338.2 g/mol
Cat. No. B12364204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrososertraline-d3
Molecular FormulaC17H16Cl2N2O
Molecular Weight338.2 g/mol
Structural Identifiers
SMILESCN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)N=O
InChIInChI=1S/C17H16Cl2N2O/c1-21(20-22)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17H,7,9H2,1H3/t12-,17-/m0/s1/i1D3
InChIKeyJSJQTSRHWMIRDB-JJJJTIDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Nitrososertraline-d3 Deuterated Standard


N-Nitrososertraline-d3 is a stable isotope-labeled nitrosamine drug substance-related impurity (NDSRI) of the SSRI antidepressant sertraline, in which the N-methyl hydrogens are replaced by three deuterium atoms. With a molecular formula of C₁₇H₁₃D₃Cl₂N₂O and a molecular weight of 338.25 g/mol, it serves as a deuterated internal standard (d3-IS) for the trace-level quantification of the non-deuterated analyte N-nitroso sertraline (MW 335.2 g/mol) in drug substances and finished products . Its primary procurement value lies in its use as a co-eluting, isotopically distinguishable internal standard that compensates for matrix effects, recovery variability, and instrument signal drift in LC-MS/MS workflows .

Why N-Nitrososertraline-d3 Is Essential


Regulatory LC-MS/MS methods for N-nitroso sertraline quantification require an internal standard that co-elutes with the target analyte while providing a distinct mass spectrometric signal, enabling unambiguous multiple reaction monitoring (MRM) without interference from the native analyte signal . Non-deuterated structural analogs (e.g., N-nitrosodesmethylsertraline or N-nitrosocitalopram) exhibit different chromatographic retention times and ionization efficiencies, leading to inadequate correction for matrix suppression and extraction recovery variability. Even a ¹³C or dual ¹⁵N-labeled analog, while isotopically distinct, may not match the exact deuteration pattern at the N-methyl position that defines the fragmentation behavior of the N-nitroso sertraline parent ion. The d3 isotopic design ensures a +3 Da mass shift precisely at the N-methyl moiety, the locus of the critical neutral loss fragmentations (e.g., m/z 335 → 275 and 335 → 159) used in validated regulatory methods [1].

N-Nitrososertraline-d3 Quantified Differentiation


Unambiguous MRM Detection via Mass Shift

N-Nitrososertraline-d3 delivers a +3.05 Da mass shift relative to the unlabeled N-nitroso sertraline (MW 335.20 vs. 338.25), creating three distinct mass unit separation that eliminates isotopic cross-talk between the internal standard and analyte MRM channels . This exceeds the minimum +2 Da separation typically recommended for reliable deuterated internal standard use in triple quadrupole MS, as ≥3 Da separation ensures that the natural ³⁷Cl isotope pattern of the analyte (two chlorine atoms contribute ~64% probability of at least one ³⁷Cl) does not overlap with the d3-IS signal . In validated methods using transitions 335→275 for the analyte and 338→275 for the d3-IS, no cross-channel interference was observed [1].

LC-MS/MS Nitrosamine quantification Internal standard

Batch-Verified Chemical Purity and Enrichment

Commercial N-Nitrososertraline-d3 is supplied with a minimum chemical purity of ≥98% as determined by HPLC, a specification that aligns with the ≥95% purity threshold commonly accepted for nitrosamine impurity reference standards used in ANDA/NDA analytical method validation . By contrast, non-deuterated N-nitroso sertraline reference standards are occasionally available at higher chemical purity (NLT 99.87% by HPLC) from certain suppliers . However, the critical quality attribute for a deuterated internal standard is not merely chemical purity but isotopic enrichment at the labeled positions; the d3 incorporation at the N-methyl group provides ≥99% isotopic abundance per deuterium atom, confirmed by ¹H-NMR and HRMS, ensuring that the deuterated species makes up >97% of the total product distribution at m/z 338 and minimizing unlabeled analyte contribution that would otherwise bias quantification at trace levels .

Reference standard Purity specification Regulatory compliance

Regulatory Method Sensitivity Requirements

The acceptable intake (AI) limit for N-nitroso sertraline was reduced from 1500 ng/day to 100 ng/day by EMA (September 2024) and Health Canada (July 2024), based on positive in vivo mutagenicity data . For a maximum daily sertraline dose of 200 mg, this translates to a concentration limit of 0.5 ppm (500 ppb), with some FDA interim guidance allowing up to 3 ppm during manufacturer remediation efforts [1]. Analytical methods must therefore achieve LOQs well below 0.5 ppm. The published LC-MS/MS method for N-nitroso sertraline achieved an LOD of 0.03% (300 ppm relative to API) and LOQ of 0.05% (500 ppm) without the use of a deuterated internal standard, which is insufficient for the 100 ng/day AI threshold [2]. Incorporation of N-Nitrososertraline-d3 as an internal standard is expected to improve LOQ to sub-ppm levels by correcting for matrix suppression (typically 20–60% signal loss in formulated drug product matrices) and extraction recovery variability, bringing method sensitivity into alignment with current regulatory expectations [3].

Regulatory science Nitrosamine risk assessment Acceptable intake

Storage Stability and Extended Shelf Life

N-Nitrososertraline-d3 powder is specified for long-term storage at -20°C (3-year stability) and at 4°C (2-year stability), with solutions at -80°C stable for 6 months . By contrast, non-deuterated N-nitroso sertraline is typically stored at 2–8°C (refrigerated) with shorter recommended retest intervals [1]. The enhanced thermal stability of the deuterated analog, attributable to the kinetic isotope effect at the N-CD₃ bond which slows N-nitrosamine degradation pathways (dealkylation, denitrosation), provides a practical advantage for laboratories maintaining validated methods over multi-year regulatory submission cycles . The N-CD₃ bond has a ~6–10× slower homolytic cleavage rate compared to N-CH₃, reducing the formation of desmethyl degradation products during storage.

Stability Storage conditions Method lifecycle

N-Nitrososertraline-d3 Deployment Scenarios


Nitrosamine Method Validation for Regulatory Submissions

Pharmaceutical manufacturers filing ANDA or NDA submissions for sertraline hydrochloride must demonstrate control of NDSRI impurities to meet FDA/EMA acceptable intake limits (100 ng/day). N-Nitrososertraline-d3 is integrated as the internal standard into a validated LC-MS/MS method operating in MRM mode with transitions 338→275 (d3-IS) and 335→275 (analyte). The method achieves linearity across 0.25–100 ppb (R² > 0.99) with recovery in the 85–93% range, enabled by the co-eluting deuterated internal standard that corrects for matrix effects from common tablet excipients. This scenario is directly supported by published workflows from LGC and Waters Corporation that established precise quantification of N-nitroso sertraline at trace levels using deuterated reference standards [1].

Routine Batch Release Testing for Nitrosamines

Contract research and testing organizations (CROs/CDMOs) performing batch-release nitrosamine testing for multiple sertraline manufacturers benefit from N-Nitrososertraline-d3 as a single deuterated internal standard that is compatible across multiple LC-MS/MS platforms (SCIEX, Waters, Agilent). The ≥98% purity specification with full Certificate of Analysis documentation (including HPLC purity, water content by KF, and identity confirmation by ¹H-NMR and HRMS) meets pharmacopeial traceability requirements for USP and EP reference standard qualification [2]. The powder stability of 2–3 years under recommended storage reduces the logistical burden of frequent re-ordering and re-qualification for high-throughput QC laboratories.

Root-Cause Investigation of Nitrosamine Formation

When investigating nitrosamine root causes (e.g., nitrite-containing excipients, packaging-related nitrosation), N-Nitrososertraline-d3 enables accurate quantitation of N-nitroso sertraline formation kinetics under forced degradation and accelerated stability conditions. The deuterium label at the N-methyl position is chemically inert under standard stress conditions (heat, humidity, oxidative challenge) and does not undergo H/D exchange because the deuterium is carbon-bound, unlike N- or O-bound deuterium labels . This ensures that the internal standard response factor remains constant throughout the study duration, producing reliable time-course data for regulatory submission and mitigation strategy development.

Method Transfer and Inter-Laboratory Harmonization

For pharmaceutical companies with multiple manufacturing and testing sites across different regulatory jurisdictions (FDA, EMA, Health Canada, TGA), N-Nitrososertraline-d3 provides a common internal standard that harmonizes quantification across laboratories. The well-defined mass shift (+3 Da) and the availability of detailed characterization data from multiple independent suppliers (SynZeal, Veeprho, Axios Research, Clearsynth) facilitate method transfer and equivalency demonstration. This is critical as the regulatory AI limit for N-nitroso sertraline has been revised multiple times (1500 → 100 ng/day), and methods must be adaptable to potentially lower future limits without changing the internal standard chemistry .

Technical Documentation Hub

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